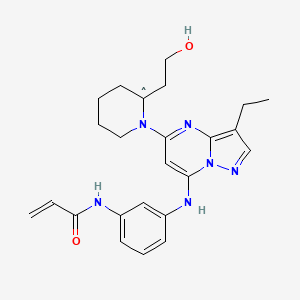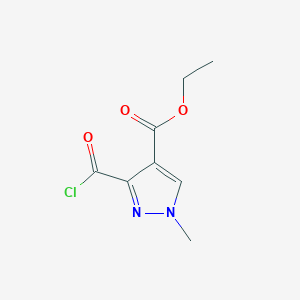
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group, a chlorocarbonyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Starting Material: 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reagent: Ethanol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Refluxing the mixture to promote esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives.
Hydrolysis: 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Agricultural Chemistry: Explored for its potential use in the development of agrochemicals.
Material Science: Studied for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The ester group can also undergo hydrolysis, releasing the active pyrazole derivative.
Comparison with Similar Compounds
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate: Lacks the chlorocarbonyl group, making it less reactive.
3-(Chlorocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
1-Methyl-1H-pyrazole-4-carboxylate: Lacks both the chlorocarbonyl and ethyl ester groups, making it less versatile in reactions.
Properties
CAS No. |
81303-66-4 |
|---|---|
Molecular Formula |
C8H9ClN2O3 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
ethyl 3-carbonochloridoyl-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-8(13)5-4-11(2)10-6(5)7(9)12/h4H,3H2,1-2H3 |
InChI Key |
BSSREUNPEGXYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
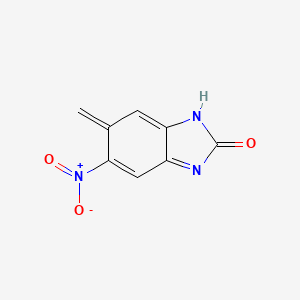
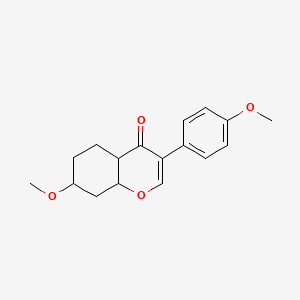

![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)

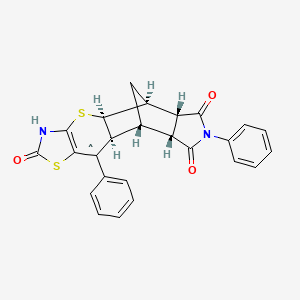
![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)
![(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12350559.png)
![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)
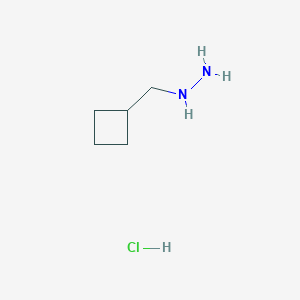
![3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one](/img/structure/B12350578.png)
